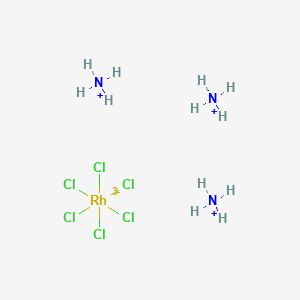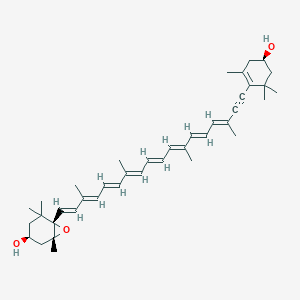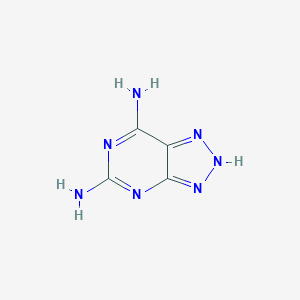
(1,3,5-トリメチル-1H-ピラゾール-4-イル)メタノール
説明
(1,3,5-trimethyl-1H-pyrazol-4-yl)methanol, also known as trimethylpyrazol, is an organic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 108-112°C and a boiling point of approximately 200°C. Trimethylpyrazol is a versatile compound that can be used for a variety of laboratory experiments and is used in the synthesis of other compounds.
科学的研究の応用
リーシュマニア症およびマラリアに対する活性
(1,3,5-トリメチル-1H-ピラゾール-4-イル)メタノールなどのピラゾール含有化合物は、強力なリーシュマニア症およびマラリアに対する活性を含め、多様な薬理作用で知られています . ある研究では、ヒドラジン結合ピラゾールを合成し、リーシュマニア・エチオピカ臨床分離株およびベルギー血中マラリア原虫感染マウスに対して評価しました . その結果、これらの化合物は、優れた前鞭毛体活性を持つことが明らかになりました .
分子ドッキング研究
これらの化合物のリーシュマニア症に対する活性を正当化するために、分子ドッキング研究が実施されました . これには、安定な複合体を形成するためのタンパク質との化合物の相互作用が含まれます .
ピラゾール誘導体の合成
(1,3,5-トリメチル-1H-ピラゾール-4-イル)メタノールは、ピラゾール誘導体の合成に使用できます . これらの誘導体は、チャタテムシ、ハモグリバエ、アブラムシに対して良好な活性を示しました .
ダニ駆除活性
合成されたピラゾール誘導体のいくつかは、チャタテムシに対して中等度から良好なダニ駆除活性を示しました . これは、これらの化合物が新しいダニ駆除剤の開発に使用できることを示唆しています .
殺虫活性
ピラゾール誘導体は、ハモグリバエに対しても良好な殺虫活性を示しました <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16
Safety and Hazards
“(1,3,5-trimethyl-1H-pyrazol-4-yl)methanol” is classified as Acute Tox. 4 Oral according to the Hazardous Products Regulations (SOR/2015-17) . It causes severe skin burns and eye damage, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container .
特性
IUPAC Name |
(1,3,5-trimethylpyrazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5-7(4-10)6(2)9(3)8-5/h10H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZQKYSGJAQKTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428282 | |
| Record name | (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18712-39-5 | |
| Record name | (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (trimethyl-1H-pyrazol-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[phenyl-(2-propan-2-ylphenyl)methyl]aniline](/img/structure/B97538.png)












![Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate](/img/structure/B97558.png)
